molecular formula C18H18Na4O8P2 B1228457 Fosfestrol Sodium CAS No. 4719-75-9

Fosfestrol Sodium

Cat. No. B1228457
CAS RN: 4719-75-9
M. Wt: 516.2 g/mol
InChI Key: XGZAXRQNRRXUMY-MJCKVQKWSA-J
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Description

Fosfestrol Sodium, also known as diethylstilbestrol diphosphate (DESDP), is an estrogen medication used in the treatment of prostate cancer in men . It is a synthetic estrogen-like medication that has been used to treat certain types of advanced prostate and breast cancer .


Molecular Structure Analysis

The molecular formula of Fosfestrol Sodium is C18H18O8Na4P2 . It has a molecular weight of 516.24 . The structure contains 25 elementary reactions, which consist of 17 H2-O2 and 8 Na-H2O reactions .

Scientific Research Applications

Prostate Cancer Therapy

Fosfestrol Sodium: , known as diethylstilbestrol diphosphate, is primarily used in the treatment of prostate cancer . It functions as a high-dose estrogen therapy for castration-resistant prostate cancer, particularly after other treatments like orchiectomy or gonadotropin-releasing hormone modulators have failed to prevent progression .

Estrogen Receptor Agonist

As an estrogen receptor (ER) agonist, Fosfestrol Sodium plays a significant role in prostatic cancer therapy. It binds to estrogen receptors, mimicking the action of the hormone estrogen, which can be beneficial in certain cancer treatments .

Prevention of Testosterone Flare

Fosfestrol Sodium has been utilized to prevent the testosterone flare at the start of gonadotropin-releasing hormone agonist therapy in men with prostate cancer. This application is crucial in managing the symptoms associated with advanced prostate cancer .

Enhancement of Bioavailability

Research has been conducted on developing oral self-nanoemulsifying drug delivery systems (SNEDDS) for Fosfestrol Sodium to enhance its oral solubility and bioavailability. This could significantly improve the effectiveness of the drug against prostate cancer .

Anticancer Potential

The optimized solid Fosfestrol Sodium-loaded SNEDDS has shown to significantly inhibit prostate cell proliferation and induce apoptosis in vitro. This suggests a potential for Fosfestrol Sodium in enhancing anticancer activity .

Pharmacokinetics Improvement

Studies indicate that Fosfestrol Sodium, when delivered through SNEDDS, can increase Caco-2 cell permeability and in vivo bioavailability. This improvement in pharmacokinetics could lead to more effective dosing and treatment outcomes .

Safety And Hazards

Fosfestrol Sodium can increase the risk of blood clots, which can lead to serious health problems such as stroke, heart attack, or pulmonary embolism (blood clot in the lung) .

Future Directions

Fosfestrol Sodium is a cheap and effective agent in the management of metastatic prostate cancer progressing after first-line complete androgen blockade . It warrants further studies in a clinical trial setting .

properties

IUPAC Name

tetrasodium;[4-[(E)-4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b18-17+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZAXRQNRRXUMY-MJCKVQKWSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)([O-])[O-])/C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Na4O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosfestrol Sodium

CAS RN

4719-75-9, 23519-26-8
Record name Fosfestrol tetrasodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004719759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilbestrol diphosphate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023519268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasodium (E)-4,4'-(1,2-diethylethylene)diphenyl bis(phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFESTROL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9I1882VSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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